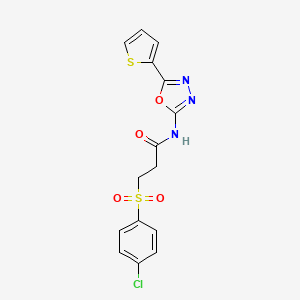
3-(4-chlorophenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorophenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a sulfonyl group, a thiophenyl group, and an oxadiazole group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Molecular Structure Analysis
The compound contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It also contains a chlorophenyl group, a sulfonyl group, and a thiophenyl group.Applications De Recherche Scientifique
Alzheimer’s Disease Drug Candidates
A study by Rehman et al. (2018) synthesized new derivatives similar to the compound , aiming to evaluate potential drug candidates for Alzheimer’s disease. These compounds were subjected to enzyme inhibition activity against acetylcholinesterase (AChE) and evaluated for haemolytic activity to determine their safety and efficacy as new drug candidates (Rehman et al., 2018).
Antibacterial and Antiviral Activities
Chen et al. (2010) reported the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing certain anti-tobacco mosaic virus activity. This highlights the potential use of such compounds in the development of antiviral agents (Chen et al., 2010).
Fuel Cell Applications
Xu et al. (2013) explored the synthesis of sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole for use as proton exchange membranes in medium-high temperature fuel cells. This research indicates the compound’s utility in enhancing the thermal and chemical stability of membranes for fuel cell applications (Xu et al., 2013).
Anticancer Activities
Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines by Redda and Gangapuram (2007) investigated the anticancer activities of these compounds. The study focused on synthesizing and evaluating the anti-cancer activities of novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety, indicating the potential for these compounds in cancer treatment (Redda & Gangapuram, 2007).
Mechanosynthesis in Pharmaceutical Development
Tan et al. (2014) demonstrated the first application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs. This innovative approach highlights the versatility and efficiency of mechanochemical methods in pharmaceutical synthesis, potentially including derivatives of the compound (Tan et al., 2014).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c16-10-3-5-11(6-4-10)25(21,22)9-7-13(20)17-15-19-18-14(23-15)12-2-1-8-24-12/h1-6,8H,7,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXDBWQACODYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
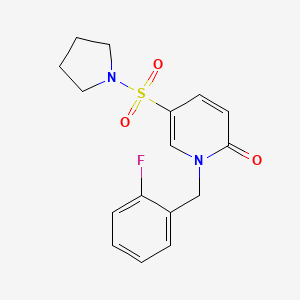
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide](/img/structure/B2724472.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2724476.png)
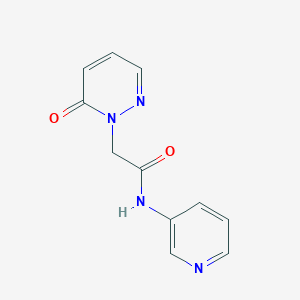
![6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2724478.png)
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2724479.png)
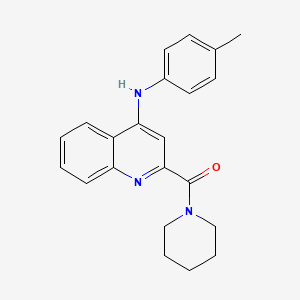
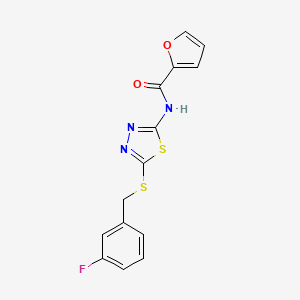

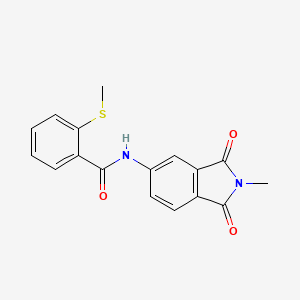
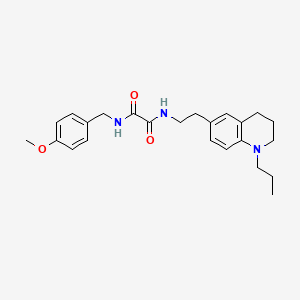
![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)
![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)
